Methyl 6-chloro-4-hydroxy-2-naphthoate
Description
Methyl 6-chloro-4-hydroxy-2-naphthoate is a naphthalene-derived compound featuring a chloro substituent at the 6-position, a hydroxy group at the 4-position, and a methyl ester at the 2-position. The chloro group at position 6 is electron-withdrawing, which may influence electronic distribution and reactivity, while the hydroxy group at position 4 contributes to hydrogen bonding and acidity. The methyl ester enhances solubility in organic solvents compared to free carboxylic acids. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science, though specific applications for this derivative require further investigation .
Properties
Molecular Formula |
C12H9ClO3 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 6-chloro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3/c1-16-12(15)8-4-7-2-3-9(13)6-10(7)11(14)5-8/h2-6,14H,1H3 |
InChI Key |
WUHPQWSPWOMPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 6-chloro-4-hydroxy-2-naphthoate with structurally related naphthoate derivatives:
Substituent Effects on Reactivity and Properties
- Halogen Variations (Cl vs. Chloro derivatives are typically less reactive but more cost-effective .
- Hydroxy Group Position: The 4-hydroxy group in the target compound may exhibit different acidity and H-bonding patterns compared to 6-hydroxy derivatives (e.g., 6-hydroxy-2-naphthoic acid in ). Position 4 could reduce steric hindrance in intermolecular interactions .
- Amino vs. Dimethylamino Groups: Methyl 6-amino-2-naphthoate () and its dimethylamino analog () differ in electron-donating capacity.
Physical and Chemical Properties
- Melting Points: Methyl 6-amino-2-naphthoate (162°C, ) and 6-(methoxycarbonyl)-2-naphthoic acid (270–290°C, ) highlight the impact of substituents on thermal stability. The target compound’s melting point is likely intermediate, influenced by its chloro and hydroxy groups.
- Solubility: The methyl ester in the target compound improves organic solubility compared to carboxylic acid derivatives (e.g., 6-hydroxy-2-naphthoic acid, ).
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